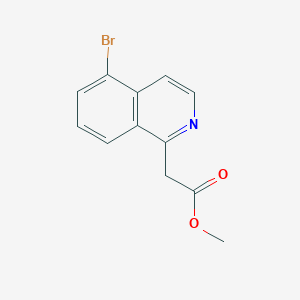
Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is a chemical compound that belongs to the cyclopropane class of organic compounds. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure and function of proteins and nucleic acids. This can lead to changes in cellular signaling pathways and gene expression, which may have therapeutic implications.
Biochemical and Physiological Effects:
Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, it has been shown to have anti-inflammatory effects, which may have therapeutic implications for a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate is its high purity and good yield. Additionally, it is a versatile building block that can be used in a variety of synthetic reactions. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate. One direction is to further investigate its potential as an anticancer agent. Additionally, research could focus on developing new synthetic methods for this compound and its derivatives. Finally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of cyclopropane carboxylic acid with thionyl chloride, followed by the addition of methanol and hydrogen chloride. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a building block in the synthesis of a variety of biologically active compounds, including antitumor agents, antibiotics, and anti-inflammatory agents. Additionally, it has been used in the synthesis of chiral cyclopropane derivatives, which have potential applications in drug discovery.
Eigenschaften
IUPAC Name |
methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-10-5(9)6(8)2-4(6)3-7/h4H,2-3H2,1H3/t4-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUNINYXKWHBLN-INEUFUBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@@H]1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1R,2R)-1-chloro-2-(chloromethyl)cyclopropane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2972996.png)

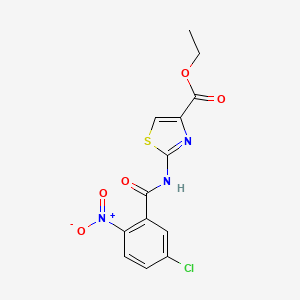
![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)
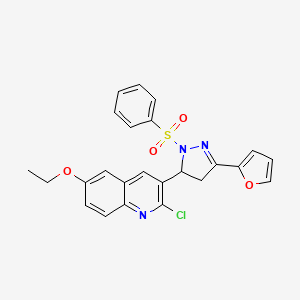
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)
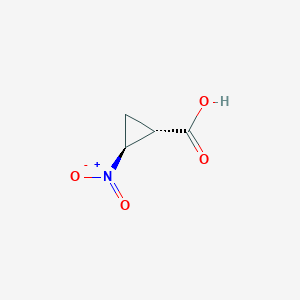
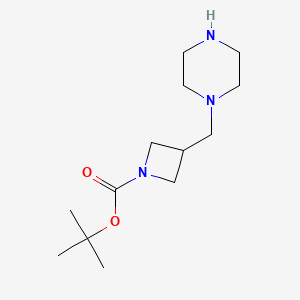
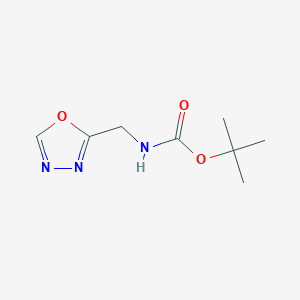
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)
